molecular formula C12H13NO3S2 B4479580 N-(3-ethoxyphenyl)thiophene-2-sulfonamide

N-(3-ethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B4479580
M. Wt: 283.4 g/mol
InChI Key: VQSYPHAHXGCQJR-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. Sulfonamides, on the other hand, are well-known for their role as carbonic anhydrase inhibitors, which makes them valuable in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 3-ethoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for thiophene-based sulfonamides often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethoxyphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ethoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various therapeutic effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-thienylthio)thiophene-2-sulfonamide
  • 5-(aminomethyl)thiophene-2-sulfonamide

Uniqueness

N-(3-ethoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of the ethoxyphenyl group, which can influence its biological activity and chemical properties. This structural variation can result in different binding affinities and selectivities for various molecular targets compared to other thiophene-based sulfonamides .

Properties

IUPAC Name

N-(3-ethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-2-16-11-6-3-5-10(9-11)13-18(14,15)12-7-4-8-17-12/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSYPHAHXGCQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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